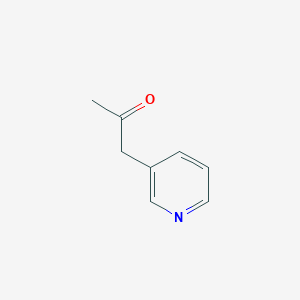

1-(Pyridin-3-yl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)5-8-3-2-4-9-6-8/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDJRDYNRNXPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285769 | |

| Record name | 1-(Pyridin-3-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6302-03-0 | |

| Record name | 1-(3-Pyridinyl)-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006302030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6302-03-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyridin-3-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETONYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3MG75L21Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-3-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Pyridin-3-yl)propan-2-one, a heterocyclic ketone of interest in medicinal chemistry and drug development. This document collates available data on its fundamental characteristics, outlines a general synthetic approach, and discusses its known and potential biological activities.

Core Chemical Properties

This compound, with the chemical formula C₈H₉NO, is a structural isomer of pyridinylpropanones, distinguished by the substitution at the third position of the pyridine ring. Its core chemical properties are summarized in the table below, alongside data for its 2- and 4-pyridyl isomers for comparative analysis.

| Property | This compound | 1-(Pyridin-2-yl)propan-2-one | 1-(Pyridin-4-yl)propan-2-one |

| Molecular Formula | C₈H₉NO | C₈H₉NO | C₈H₉NO |

| Molecular Weight | 135.16 g/mol [1] | 135.16 g/mol [2] | 135.16 g/mol |

| CAS Number | 6302-03-0 | 6302-02-9[2][3] | 6304-16-1 |

| Melting Point | Data not available | Data not available | 13 °C[4] |

| Boiling Point | Data not available | 175-180 °C (at 2.50 Torr) | 130-132 °C (at 1.5kPa)[4] |

| Solubility | Data not available | Chloroform (Sparingly), DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | Slightly soluble in water[4] |

| Appearance | Data not available | Yellow clear liquid[3] | Liquid[4] |

Synthesis and Experimental Protocols

One potential synthetic pathway could be analogous to the synthesis of 1-(Pyridin-2-yl)propan-2-one, which can be synthesized from 2-methylpyridine and acetonitrile.[5] A similar approach for the 3-pyridyl isomer could start from 3-picoline (3-methylpyridine). Another potential route could involve the modification of nicotinic acid (pyridine-3-carboxylic acid).

General Experimental Workflow for Synthesis (Hypothetical):

Caption: Hypothetical workflow for the synthesis of this compound.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the structure, confirming the position of the propanone substituent on the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the carbonyl (C=O) group, typically in the region of 1700-1725 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound. However, the broader class of pyridine-containing compounds is known to exhibit a wide range of pharmacological activities.

Derivatives of pyridine are integral to numerous therapeutic agents with applications as anticancer, anti-inflammatory, and antimicrobial agents.[6] For instance, the related compound metyrapone (2-methyl-1,2-di(pyridin-3-yl)propan-1-one) is a known inhibitor of the enzyme 11β-hydroxylase, which is involved in corticosteroid synthesis.[7] This suggests that this compound could potentially interact with various biological targets, including enzymes and receptors.

Given the structural similarities to other biologically active pyridines, it is plausible that this compound could be investigated for its potential to modulate signaling pathways involved in cell proliferation, inflammation, or neurotransmission. However, without experimental data, any discussion of specific signaling pathways remains speculative.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the investigation of the biological activity of this compound.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. While there is a significant gap in the publicly available experimental data for this specific compound, its structural relationship to other pharmacologically active pyridines suggests potential for biological activity. Further research is warranted to fully characterize its physical and chemical properties, develop robust synthetic protocols, and explore its therapeutic potential through comprehensive biological screening and mechanism of action studies.

References

- 1. 1-(3-Pyridyl)propan-1-one | C8H9NO | CID 74074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. 1-PYRIDIN-2-YL-PROPAN-2-ONE | 6302-02-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Amphenone B - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(Pyridin-3-yl)propan-2-one

CAS Number: 6302-03-0

Synonyms: 3-Acetonylpyridine, 1-(3-Pyridinyl)-2-propanone[1]

This technical guide provides a comprehensive overview of 1-(Pyridin-3-yl)propan-2-one, a heterocyclic ketone of interest in chemical synthesis and potentially in drug discovery. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes information derived from closely related isomers and general chemical principles to offer a broader context for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic properties and provides data for a closely related isomer, 1-(Pyridin-2-yl)propan-2-one, for comparative purposes. Commercial suppliers may offer detailed analytical data, including NMR, HPLC, and LC-MS, upon request.

| Property | Value for this compound | Value for 1-(Pyridin-2-yl)propan-2-one (Isomer) | Reference |

| CAS Number | 6302-03-0 | 6302-02-9 | [1] |

| Molecular Formula | C₈H₉NO | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | 135.16 g/mol | [1] |

| Appearance | Not specified | Yellow clear liquid | |

| Boiling Point | Not specified | 67 °C at 0.5 mbar | |

| ¹H NMR (300 MHz, (CD₃)₂SO) | Data not available | δ = 2.13 (s, 3H), 3.91 (s, 2H), 7.28 (m, 2H), 7.74 (m, 1H), 8.47 (d, 1H) ppm | |

| ¹³C NMR (75MHz, (CD₃)₂SO) | Data not available | δ = 30.0, 52.3, 121.9, 124.4, 136.6, 149.2, 155.4, 205.4 ppm | |

| IR (ATR) | Data not available | ν = 1712 (C=O), 1589 (pyridine ring) cm⁻¹ |

Experimental Protocols

Proposed Synthesis

A common strategy for the synthesis of pyridyl alkyl ketones involves the reaction of a nucleophilic pyridyl precursor with an electrophilic acetylating agent. One potential route starts from 3-methylpyridine (3-picoline).

Reaction Scheme: Deprotonation of 3-picoline followed by reaction with an acetylating agent (e.g., ethyl acetate).

Step-by-Step Protocol:

-

Preparation of the Nucleophile: A strong base, such as phenyllithium or butyllithium, is used to deprotonate the methyl group of 3-methylpyridine, forming a pyridylmethyl lithium intermediate. This reaction is typically carried out in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -78 °C to 0 °C).

-

Condensation Reaction: Ethyl acetate is added slowly to the solution of the pyridylmethyl lithium. The nucleophilic carbon attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the ketone after an aqueous workup.

-

Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Workflow

The identity and purity of the synthesized this compound would be confirmed using a standard analytical workflow.

Methodologies:

-

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and determine the appropriate solvent system for column chromatography.

-

Column Chromatography: A standard technique for the purification of the crude product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the final compound.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl (C=O) group of the ketone and the pyridine ring vibrations.

-

High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final product.

Biological Context and Potential Applications

While there is no specific biological activity reported for this compound, the pyridine scaffold is a common feature in many biologically active compounds. Derivatives of pyridinone have shown a wide range of activities, including antitumor, antimicrobial, and anti-inflammatory effects.

A notable example of a biologically active compound with a similar core structure is Metyrapone (2-methyl-1,2-di(pyridin-3-yl)propan-1-one). Metyrapone is an inhibitor of the enzyme steroid 11β-hydroxylase and is used clinically in the diagnosis of adrenal insufficiency. The activity of metyrapone suggests that ketones containing the pyridin-3-yl moiety can interact with biological targets, making this compound a compound of interest for screening in various biological assays.

Potential research applications for this compound could include:

-

Intermediate in Medicinal Chemistry: Serving as a building block for the synthesis of more complex molecules with potential therapeutic properties.

-

Enzyme Inhibition Studies: Screening against various enzymes, particularly those involved in steroid biosynthesis or other metabolic pathways.

-

Antimicrobial Research: Evaluation for activity against bacterial and fungal pathogens.

Due to the absence of specific data, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate any specific biological mechanisms of action for this compound.

References

Spectroscopic Analysis of 1-(Pyridin-3-yl)propan-2-one: A Technical Overview

Abstract: This technical guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated reference for the spectroscopic data of the compound 1-(Pyridin-3-yl)propan-2-one (CAS No. 6302-03-0). Due to the absence of publicly available experimental spectroscopic data, this document presents predicted values for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are derived from established computational models and are intended to serve as a reference for the identification and characterization of this molecule. Additionally, standardized experimental protocols for acquiring such data are detailed to guide researchers in their own analytical work.

Introduction

This compound, also known as 3-acetonylpyridine, is a ketone derivative of pyridine. The structural combination of a pyridine ring and a propanone side chain makes it a molecule of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of this compound in any research or development setting. This guide aims to fill the current gap in publicly accessible data by providing a predictive spectroscopic profile and standardized methodologies for its experimental verification.

Predicted Spectroscopic Data

The following data has been generated using computational prediction algorithms. Experimental values may vary based on solvent, concentration, and instrument parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.51 | s | 1H | H-2 (Pyridine) |

| ~8.48 | d | 1H | H-6 (Pyridine) |

| ~7.55 | dt | 1H | H-4 (Pyridine) |

| ~7.25 | dd | 1H | H-5 (Pyridine) |

| ~3.70 | s | 2H | -CH₂- |

| ~2.15 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~206.5 | C=O (Ketone) |

| ~150.1 | C-6 (Pyridine) |

| ~148.0 | C-2 (Pyridine) |

| ~136.2 | C-4 (Pyridine) |

| ~131.8 | C-3 (Pyridine) |

| ~123.6 | C-5 (Pyridine) |

| ~49.5 | -CH₂- |

| ~29.8 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch (Pyridine) |

| ~2925 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~1580, ~1480, ~1420 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine) |

| ~1410 | Medium | CH₂ Bend (Scissoring) |

| ~1190 | Medium | C-C Stretch |

| ~710 | Strong | C-H Out-of-plane Bend (Pyridine) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 135 | High | [M]⁺ (Molecular Ion) |

| 92 | High | [M - CH₃CO]⁺ (Loss of acetyl radical) |

| 78 | Medium | Pyridine radical cation |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (approx. 1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty beam path should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized organic compound.

Physical and chemical characteristics of 1-(Pyridin-3-yl)propan-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding 1-(Pyridin-3-yl)propan-2-one. Significant gaps in the literature exist for this specific compound, particularly concerning experimental physical and chemical data, detailed synthetic protocols, and its biological activity. Much of the available data pertains to its isomers, 1-(pyridin-2-yl)propan-2-one and 1-(pyridin-4-yl)propan-2-one, or related pyridine derivatives.

Introduction

This compound, with the CAS number 6302-03-0, is a heterocyclic ketone. Its structure, featuring a pyridine ring linked to a propanone moiety, suggests its potential as a versatile building block in medicinal chemistry and materials science. The pyridine nucleus is a common scaffold in numerous therapeutic agents, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This guide aims to consolidate the known physical, chemical, and potential biological characteristics of this compound, while also highlighting areas where further research is required.

Physicochemical Characteristics

Table 1: Physical and Chemical Properties of this compound and Its Isomers

| Property | This compound | 1-(Pyridin-2-yl)propan-2-one | 1-(Pyridin-4-yl)propan-2-one |

| CAS Number | 6302-03-0 | 6302-02-9[3][4] | 6304-16-1 |

| Molecular Formula | C₈H₉NO | C₈H₉NO[3][4] | C₈H₉NO |

| Molecular Weight | 135.16 g/mol | 135.16 g/mol [3][4] | 135.16 g/mol |

| Physical Form | Not Available | Solid[4] | Not Available |

| Melting Point | Not Available | Not Available | Not Available |

| Boiling Point | Not Available | 175-180 °C (at 2.50 Torr)[5][6] | Not Available |

| Density | Not Available | 1.046 ± 0.06 g/cm³ (Predicted)[5] | Not Available |

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the provided search results. Commercial suppliers suggest that such data may be available upon request. For comparative purposes, some spectroscopic information for the 1-(pyridin-2-yl)propan-2-one isomer is available.[7]

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not described in the available literature. However, synthetic routes for its isomers and related compounds can provide insights into potential methodologies.

Potential Synthetic Pathway

A plausible synthetic route for this compound could involve the reaction of a 3-pyridylacetic acid derivative with a methylating agent, or the oxidation of the corresponding secondary alcohol, 1-(pyridin-3-yl)propan-2-ol. The synthesis of the related compound 2-(pyridin-3-yl)propan-2-ol has been reported to start from 3-acetylpyridine, suggesting that this could be a key precursor.[8]

Synthesis of 1-(4-pyridinyl)-2-propanone (Isomer)

A reported synthesis for the isomer 1-(4-pyridinyl)-2-propanone involves the reaction of 4-methylpyridine with acetic anhydride in the presence of acetyl chloride.[5]

Experimental Protocol (for 1-(4-pyridinyl)-2-propanone): [5]

-

To a mixture of 4-methylpyridine (10 g) and acetic anhydride (32.75 g) at room temperature, acetyl chloride (1 ml) is added dropwise over 5-10 minutes.

-

The solution is then warmed to 50°C for 6-16 hours.

-

The reaction mixture is cooled to 0°C, and ethanol (100 ml) is added dropwise.

-

The mixture is stirred for 1 hour, followed by refluxing for 4-12 hours.

-

The ethanol is removed under reduced pressure.

-

The residue is taken up in methylene chloride (100-150 ml) and washed twice with saturated sodium carbonate solution (50 ml portions).

-

The organic layer is dried over sodium sulfate and evaporated under reduced pressure.

-

Toluene is added to the residue, and excess 4-methylpyridine is removed by azeotropic distillation under reduced pressure to yield 1-(4-pyridinyl)-2-propanone.

Workflow for the Synthesis of 1-(4-pyridinyl)-2-propanone

Caption: A flowchart illustrating the key steps in the synthesis of 1-(4-pyridinyl)-2-propanone.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, the broader class of pyridine and pyridinone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including:

-

Enzyme Inhibition: Metyrapone, a derivative of 1,2-di(pyridin-3-yl)propan-1-one, is a known inhibitor of 11β-hydroxylase, an enzyme involved in steroid biosynthesis.[9] This suggests that pyridyl-propanone scaffolds could be explored for their enzyme inhibitory potential.

-

Antimicrobial Activity: Some pyridinone derivatives have been investigated as antibacterial agents.[2]

-

Kinase Inhibition: Pyridin-2-yl urea derivatives have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[10]

-

Receptor Antagonism: Certain pyridinone derivatives have been developed as potent non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR).[2]

Given the lack of specific data for this compound, a hypothetical signaling pathway diagram based on the activity of related kinase inhibitors is presented for illustrative purposes only.

Hypothetical Kinase Inhibition Pathway

Caption: A generalized diagram showing a potential mechanism of action where a pyridine derivative could inhibit an upstream kinase, thereby affecting a downstream signaling cascade. This is a hypothetical representation and has not been experimentally validated for this compound.

Conclusion and Future Directions

This compound is a chemical entity with potential applications in various fields of chemical and pharmaceutical research. However, a comprehensive understanding of its properties and biological functions is currently hampered by a significant lack of publicly available experimental data.

Future research should focus on:

-

Developing and publishing a robust and scalable synthetic protocol.

-

Thorough characterization of its physical and chemical properties through experimental determination of its melting point, boiling point, density, and spectroscopic analyses (NMR, IR, MS).

-

Screening for biological activity against a range of targets, including enzymes (kinases, hydroxylases) and receptors, to elucidate its pharmacological potential.

The generation of such fundamental data is crucial for unlocking the potential of this compound and enabling its use in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-pyridin-2-yl-propan-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 6302-02-9 CAS MSDS (1-PYRIDIN-2-YL-PROPAN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-PYRIDIN-2-YL-PROPAN-2-ONE | 6302-02-9 [amp.chemicalbook.com]

- 7. 1-PYRIDIN-2-YL-PROPAN-2-ONE | 6302-02-9 [chemicalbook.com]

- 8. 1-(4-Nitrophenyl)-3-(pyridin-2-yl)prop-2-en-1-one | C14H10N2O3 | CID 68992604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Amphenone B - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 1-(Pyridin-3-yl)propan-2-one and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 1-(Pyridin-3-yl)propan-2-one. Due to a lack of specific experimental data for the 3-pyridyl isomer in publicly accessible literature, this document leverages data from its isomers, 1-(pyridin-2-yl)propan-2-one and 1-(pyridin-4-yl)propan-2-one, to provide a well-rounded understanding of this class of compounds. The guide also includes detailed experimental protocols for assessing solubility and stability, as well as potential degradation pathways.

Physicochemical Properties and Solubility

Table 1: Qualitative Solubility of 1-(Pyridin-yl)propan-2-one Isomers

| Isomer | Solvent | Solubility |

| 1-(Pyridin-2-yl)propan-2-one | Chloroform | Sparingly[1][2] |

| Dimethyl Sulfoxide (DMSO) | Slightly[1][2] | |

| Ethyl Acetate | Slightly[1][2] | |

| Methanol | Slightly[1][2] | |

| 1-(Pyridin-4-yl)propan-2-one | Water | Slightly Soluble[3] |

| Ethanol | Soluble[4] | |

| Acetone | Soluble[4] | |

| Dichloromethane | Soluble[4] |

Stability Profile

The stability of pyridinyl propanones is crucial for their application in pharmaceuticals and other chemical syntheses. The pyridine ring and the ketone functional group are the primary sites for potential degradation. 1-(Pyridin-4-yl)propan-2-one is reported to be stable under proper storage conditions. To ensure the stability of this compound, it is recommended to store it in a cool, dark place under an inert atmosphere.[1]

Potential Degradation Pathways

Based on the chemical structure, the major degradation pathways for this compound are expected to be oxidation and photolysis.

-

Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. The ketone functional group can also undergo oxidative cleavage.

-

Photodegradation: Pyridine-containing compounds can be sensitive to light, potentially leading to complex degradation reactions, including ring cleavage and polymerization.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Solubility Determination Protocol

This protocol outlines a method for determining the equilibrium solubility of the compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: Allow the undissolved solid to settle, then carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Analysis: Accurately dilute the filtered solution and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Study (Forced Degradation) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration |

| Acidic Hydrolysis | 0.1 M HCl | 24 - 48 hours |

| Basic Hydrolysis | 0.1 M NaOH | 24 - 48 hours |

| Oxidative Degradation | 3% H₂O₂ | 24 - 48 hours |

| Thermal Degradation | 80°C (in solid state and solution) | 48 - 72 hours |

| Photodegradation | Exposure to UV light (ICH Q1B) | As per guidelines |

Methodology:

-

Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Application: Expose the solutions to the stress conditions outlined in Table 2. For each condition, a control sample should be stored under normal conditions.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).

-

Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples and controls using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

Analytical Methodologies

A robust and validated analytical method is critical for accurate solubility and stability testing. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique for the analysis of this compound.

Table 3: Recommended HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and a phosphate buffer (pH 3.0) |

| Detection | UV at approximately 260 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Note: Method development and validation are essential to ensure the suitability of the analytical procedure for its intended purpose.

Conclusion

While specific data for this compound remains limited, the information available for its isomers and related pyridine-containing compounds provides a strong foundation for researchers and drug development professionals. The experimental protocols and potential degradation pathways outlined in this guide offer a systematic approach to thoroughly characterize the solubility and stability of this compound, facilitating its potential applications in various scientific fields. Further experimental studies are encouraged to establish a definitive profile for this compound.

References

An In-depth Technical Guide to 1-(Pyridin-3-yl)propan-2-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyridin-3-yl)propan-2-one, a pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. While the historical discovery of this specific isomer is not extensively documented in readily available literature, this document consolidates information on its chemical properties, plausible synthetic methodologies derived from established reactions for pyridinyl ketones, and potential biological activities inferred from related structures. This guide is intended to serve as a foundational resource for researchers, offering detailed hypothetical experimental protocols, tabulated data for easy reference, and visualizations of synthetic pathways to stimulate further investigation into this compound.

Introduction and Historical Context

The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Ketone-containing side chains, such as the propan-2-one moiety, offer versatile handles for further chemical modifications, making pyridinyl ketones valuable intermediates in the synthesis of more complex molecules.

While the specific historical discovery and initial synthesis of this compound are not well-documented in prominent scientific literature, the synthesis of pyridinyl ketones, in general, has a rich history dating back to the development of fundamental organic reactions. General methods for the preparation of such compounds include the acylation of pyridyl organometallic reagents and the condensation reactions leading to the formation of the pyridine ring itself, such as the Kröhnke pyridine synthesis. The lack of a detailed historical record for this specific isomer suggests it may have been synthesized as part of broader chemical library generation or as an intermediate in a multi-step synthesis without being the primary focus of a dedicated publication.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value |

| CAS Number | 6302-03-0 |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| Appearance | Expected to be an oil or low-melting solid |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF |

Synthesis of this compound

Proposed Synthetic Pathway: Grignard Reaction

A viable route for the synthesis of this compound is the reaction of 3-pyridylmagnesium bromide with acetic anhydride or a similar acetylating agent. This method is a standard and generally high-yielding approach for the formation of ketones.

Hypothetical Experimental Protocol

Materials:

-

3-Bromopyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Acetic anhydride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve 3-bromopyridine in anhydrous THF and add it dropwise to the magnesium turnings via the dropping funnel.

-

Maintain a gentle reflux by external heating if necessary until all the magnesium has reacted to form a dark solution of 3-pyridylmagnesium bromide.

-

-

Acylation Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve acetic anhydride in anhydrous THF and add it dropwise to the cooled Grignard solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of the isomeric 1-(pyridin-2-yl)propan-2-one and general principles of NMR and IR spectroscopy, a predicted set of characteristic peaks is provided in Table 2.

| Spectroscopic Technique | Predicted Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.6-8.5 (m, 2H, pyridine-H), 7.6-7.5 (m, 1H, pyridine-H), 7.3-7.2 (m, 1H, pyridine-H), 3.8 (s, 2H, CH₂), 2.2 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 206 (C=O), 150-148 (pyridine-C), 136-134 (pyridine-CH), 124-122 (pyridine-CH), 48 (CH₂), 30 (CH₃) |

| IR (thin film, cm⁻¹) | ~3050 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1720 (C=O stretch), ~1590, 1470, 1420 (pyridine ring stretches) |

| Mass Spectrometry (EI) | m/z 135 (M⁺), 120 (M⁺ - CH₃), 92 (M⁺ - CH₃CO) |

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are limited. However, the broader class of pyridine derivatives exhibits a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The structural similarity to other biologically active pyridinyl ketones suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

For instance, many kinase inhibitors incorporate a pyridine scaffold. The ketone functionality of this compound could be utilized for further derivatization to interact with the hinge region or other binding pockets of various kinases. A hypothetical workflow for screening this compound for kinase inhibitory activity is presented below.

Conclusion and Future Directions

This compound represents a simple yet versatile chemical entity with untapped potential. While its historical discovery remains obscure, modern synthetic methods provide a clear path to its preparation. The lack of extensive biological data presents a significant opportunity for researchers in drug discovery. Future work should focus on the definitive synthesis and characterization of this compound, followed by systematic screening against various biological targets, particularly kinases and other enzymes where the pyridine scaffold is known to be effective. The insights gained from such studies could pave the way for the development of novel therapeutics based on this promising molecular framework.

In-Depth Technical Guide: 1-(Pyridin-3-yl)propan-2-one and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-3-yl)propan-2-one and its structural analogs represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The pyridine moiety, a common scaffold in numerous FDA-approved drugs, imparts unique physicochemical properties that are advantageous for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound and its key analogs, with a focus on their applications as enzyme inhibitors and anticonvulsant agents.

Physicochemical Properties

The core structure of this compound consists of a pyridine ring linked to a propanone chain. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and interaction with biological targets.

Table 1: Physicochemical Properties of this compound and its Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 6302-03-0 | C₈H₉NO | 135.16 |

| 1-(Pyridin-2-yl)propan-2-one | 6302-02-9 | C₈H₉NO | 135.16 |

| 1-(Pyridin-4-yl)propan-2-one | 6304-16-1 | C₈H₉NO | 135.16 |

| 1-(Pyridin-3-yl)propan-1-one | 1570-48-5 | C₈H₉NO | 135.16 |

Synthesis of this compound and Analogs

The synthesis of pyridinyl propanones can be achieved through various organic reactions. A general and adaptable method involves the reaction of a pyridine derivative with an appropriate acylating or alkylating agent.

General Synthesis Protocol for 1-(Pyridin-4-yl)propan-2-one

A representative protocol for the synthesis of the isomeric 1-(4-pyridinyl)-2-propanone is as follows[1]:

-

To a solution of 4-methylpyridine (10 g) and acetic anhydride (32.75 g) at room temperature, add acetyl chloride (1 ml) dropwise over 5-10 minutes.

-

Warm the solution to 50°C for 6-16 hours.

-

Cool the reaction mixture to 0°C and add ethanol (100 ml) dropwise.

-

Stir the mixture for 1 hour, followed by refluxing for 4-12 hours.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in methylene chloride (100-150 ml) and wash twice with saturated sodium carbonate solution (50 ml portions).

-

Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.

-

Add toluene to the residue and remove excess 4-methylpyridine by azeotropic distillation under reduced pressure to yield 1-(4-pyridinyl)-2-propanone.

This method can be adapted for the synthesis of this compound by starting with 3-methylpyridine. Further modifications can be made to introduce various substituents on the pyridine ring or the propanone backbone to generate a library of structural analogs.

Biological Activities and Therapeutic Potential

Structural analogs of this compound have demonstrated a wide range of biological activities, highlighting their potential as therapeutic agents.

Enzyme Inhibition: Metyrapone as a Key Analog

Metyrapone (2-methyl-1,2-di(pyridin-3-yl)propan-1-one) is a well-characterized structural analog of this compound and serves as a potent inhibitor of the enzyme 11-beta-hydroxylase (CYP11B1).[2][3] This enzyme is critical in the adrenal cortex for the biosynthesis of cortisol.

Mechanism of Action:

Metyrapone's primary mechanism of action is the selective and reversible inhibition of 11-beta-hydroxylase.[2] This blockage prevents the conversion of 11-deoxycortisol to cortisol, leading to a decrease in circulating cortisol levels.[2][4] The reduction in cortisol triggers a compensatory increase in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[2][4] This mechanism is utilized in the "metyrapone test" to assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis.[2][5]

dot

Caption: Metyrapone's inhibition of 11-beta-hydroxylase disrupts cortisol synthesis.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant properties of pyridyl ketone derivatives. While specific data for this compound is limited, related compounds have shown efficacy in preclinical models of seizures. The mechanism of action for their anticonvulsant effects is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems.

Other Potential Applications

The pyridine and pyridinone scaffolds are present in a multitude of biologically active molecules, suggesting a broad therapeutic potential for analogs of this compound. These include activities as:

-

Kinase inhibitors: Pyridine derivatives are known to target various kinases involved in cell signaling pathways, making them attractive candidates for cancer therapy.

-

Antimicrobial agents: The pyridine ring is a feature of some antimicrobial compounds.

-

Urease inhibitors: Certain pyridin-2(1H)-one derivatives have shown potent urease inhibitory activity.[6]

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on their structural features. Key aspects of SAR include:

-

Position of the Nitrogen in the Pyridine Ring: The isomeric position of the nitrogen atom (2, 3, or 4) can significantly influence the compound's binding affinity to its biological target.

-

Substituents on the Pyridine Ring: The addition of various functional groups (e.g., halogens, alkyl, aryl groups) to the pyridine ring can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity and pharmacokinetic properties.

-

Modifications of the Propanone Linker: Alterations to the propanone side chain, such as changes in length, branching, or the introduction of other functional groups, can impact the molecule's flexibility and interaction with the target protein.

dot

Caption: Key structural features influencing the biological activity of analogs.

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the evaluation of novel compounds.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against a target enzyme.

dot

Caption: General workflow for an in vitro enzyme inhibition assay.

Materials:

-

Target enzyme

-

Enzyme substrate

-

Assay buffer

-

Test compounds and control inhibitor

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the assay buffer, enzyme, and substrate.

-

Add the test compounds or vehicle control to the respective wells.

-

Initiate the reaction (e.g., by adding a cofactor or substrate).

-

Incubate the plate for a predetermined time at a specific temperature.

-

Stop the reaction and add a detection reagent to measure the product formation or substrate consumption.

-

Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound and its structural analogs are a promising class of compounds with diverse biological activities. The well-established role of metyrapone as an 11-beta-hydroxylase inhibitor provides a strong foundation for the rational design of novel enzyme inhibitors. Furthermore, the observed anticonvulsant and other biological activities of related pyridine derivatives suggest a broad therapeutic potential for this chemical scaffold. Future research should focus on the synthesis and systematic biological evaluation of a wider range of analogs to establish comprehensive structure-activity relationships and identify lead compounds for further preclinical and clinical development. The detailed experimental protocols and methodologies outlined in this guide provide a framework for researchers to advance the exploration of this important class of molecules.

References

- 1. prepchem.com [prepchem.com]

- 2. What is the mechanism of Metyrapone? [synapse.patsnap.com]

- 3. An In-depth Analysis of Metyrapone's R&D Progress and Mechanism of Action [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. About Metopirone (metyrapone) - Metopirone [metopirone.com]

- 6. researchgate.net [researchgate.net]

Theoretical Exploration of 1-(Pyridin-3-yl)propan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and comparative analysis of 1-(Pyridin-3-yl)propan-2-one, a pyridine derivative of interest in medicinal chemistry and drug development. In the absence of direct, in-depth theoretical studies on this specific isomer, this document leverages available data from its structural isomers, 1-(Pyridin-2-yl)propan-2-one and 1-(Pyridin-4-yl)propan-2-one, to infer and discuss its probable electronic and structural characteristics. This guide covers foundational concepts of computational chemistry, including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (HOMO-LUMO) theory, providing a framework for future in silico studies. Experimental data, including synthesis protocols and spectroscopic analysis (FT-IR and NMR), are also presented to offer a holistic view of this class of compounds. Furthermore, potential biological relevance is explored through the lens of related compounds, suggesting avenues for future drug discovery efforts.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, present in a wide array of FDA-approved drugs.[1] Their utility stems from their ability to form hydrogen bonds, act as bioisosteres, and participate in various biological interactions. The propanone moiety attached to the pyridine ring introduces additional chemical functionality, making pyridinylpropanones versatile intermediates in organic synthesis and potential pharmacophores. This compound, with the substituent at the meta position of the pyridine ring, possesses a unique electronic distribution compared to its ortho and para isomers, which is expected to influence its reactivity, binding affinity to biological targets, and metabolic stability.

This guide aims to provide a detailed theoretical framework for understanding this compound, addressing the current gap in dedicated computational studies by drawing parallels with its better-characterized isomers.

Computational Methodologies: A Primer

Theoretical studies on molecules like this compound typically employ a range of computational chemistry techniques to predict and analyze their properties.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. A common functional used for such calculations is B3LYP, often paired with a basis set like 6-311G(d,p) to provide a good balance between accuracy and computational cost.[2]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized picture of the electron density in a molecule, allowing for the investigation of charge transfer and intramolecular interactions. It examines the stabilization energies (E(2)) associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals, which are indicative of hyperconjugative and resonance effects.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively. This information is critical for understanding intermolecular interactions, such as drug-receptor binding.

Synthesis and Characterization

Experimental Protocol: Synthesis of 1-(Pyridin-2-yl)propan-2-one

A common method for the synthesis of 1-(Pyridin-2-yl)propan-2-one involves the reaction of 2-methylpyridine (α-picoline) with an acetylating agent. One reported procedure utilizes butyllithium to deprotonate 2-methylpyridine, followed by reaction with N,N-dimethylacetamide.[3]

Procedure:

-

Dissolve 2-methylpyridine in a suitable anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a solution of butyllithium in hexanes dropwise to the cooled solution.

-

Stir the reaction mixture at low temperature for a specified period to ensure complete deprotonation.

-

Add N,N-dimethylacetamide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

A similar approach, starting with 3-methylpyridine (β-picoline), would be expected to yield this compound.

Comparative Analysis of Isomers

Due to the limited availability of direct theoretical data for this compound, a comparative analysis with its ortho (2-pyridyl) and para (4-pyridyl) isomers is presented.

Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for the isomers of pyridinylpropan-2-one. This data is crucial for the validation of computational models.

Table 1: 1H NMR Spectral Data (CDCl3, 400 MHz) [4]

| Compound | δ (ppm) |

| 1-(Pyridin-2-yl)propan-2-one | 8.47 (d, 1H), 7.65 (t, 1H), 7.20 (d, 1H), 7.15 (dd, 1H), 3.89 (s, 2H), 2.17 (s, 3H) |

| This compound | Data not available in searched literature |

| 1-(Pyridin-4-yl)propan-2-one | 8.51 (d, 2H), 7.15 (d, 2H), 3.73 (s, 2H), 2.19 (s, 3H) |

Table 2: 13C NMR Spectral Data (CDCl3, 101 MHz) [4]

| Compound | δ (ppm) |

| 1-(Pyridin-2-yl)propan-2-one | 206.6, 156.2, 149.3, 136.7, 123.8, 121.7, 51.9, 29.5 |

| This compound | Data not available in searched literature |

| 1-(Pyridin-4-yl)propan-2-one | 206.1, 150.1, 146.9, 124.3, 49.3, 29.7 |

Table 3: FT-IR Spectral Data

| Compound | Key Vibrational Frequencies (cm-1) | Reference |

| 1-(Pyridin-2-yl)propan-2-one | 1712 (C=O stretch), 1589 (pyridine ring stretch) | [5] |

| This compound | Data not available in searched literature | |

| 1-(Pyridin-4-yl)propan-2-one | Data not available in searched literature | |

| Pyridine (for comparison) | ~1580, 1480, 1435 (C=C, C=N ring stretching) | [6] |

Predicted Theoretical Properties of this compound

Based on the general principles of electronic effects in pyridine rings, we can predict some of the theoretical properties of the 3-pyridyl isomer in comparison to the 2- and 4-pyridyl isomers.

-

Molecular Geometry: The bond lengths and angles of the pyridine ring in the 3-pyridyl isomer are expected to be less perturbed by the propanone substituent compared to the 2- and 4-pyridyl isomers. This is because the meta position is less involved in resonance effects with the nitrogen atom.

-

Electronic Properties (HOMO-LUMO): The HOMO-LUMO energy gap for the 3-pyridyl isomer is anticipated to be slightly larger than that of the 2- and 4-pyridyl isomers. The electron-withdrawing effect of the nitrogen atom is more pronounced at the ortho and para positions, which would lead to a greater stabilization of the LUMO and a smaller energy gap in these isomers.

-

NBO Analysis: NBO analysis would likely reveal significant hyperconjugative interactions between the C-H bonds of the methylene and methyl groups and the π* orbitals of the carbonyl group and the pyridine ring. The extent of charge transfer from the propanone moiety to the pyridine ring is expected to be less in the 3-pyridyl isomer compared to the 2- and 4-pyridyl isomers due to the lack of direct resonance conjugation.

-

Mulliken Population Analysis: The nitrogen atom in the 3-pyridyl isomer is expected to have a less negative Mulliken charge compared to the 2- and 4-pyridyl isomers, reflecting its reduced electron-donating character at the meta position.

-

Molecular Electrostatic Potential (MEP): The MEP map of this compound would show the most negative potential localized on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these as the primary sites for electrophilic attack or hydrogen bonding. The positive potential would be distributed around the hydrogen atoms.

Potential Biological Significance

While direct biological activity data for this compound is limited, a related compound, 3-ethoxy-4-((1-(pyridin-3-yl)propan-2-yl)amino)cyclobut-3-ene-1,2-dione, has been identified as a potent inhibitor of Deoxyribonuclease I (DNase I).[7] This suggests that the 1-(pyridin-3-yl)propan-2-yl moiety could be a valuable pharmacophore for targeting this enzyme. DNase I is involved in various cellular processes, and its dysregulation has been implicated in certain diseases.

Visualizations

Experimental and Computational Workflows

The following diagrams illustrate typical workflows for the synthesis, characterization, and theoretical study of this compound.

Conceptual Signaling Pathway

The following diagram illustrates the conceptual inhibition of DNase I, a potential target for compounds containing the 1-(pyridin-3-yl)propan-2-yl scaffold.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical landscape surrounding this compound. While direct computational studies on this specific molecule are currently lacking, a comparative analysis of its isomers, 1-(pyridin-2-yl)propan-2-one and 1-(pyridin-4-yl)propan-2-one, offers valuable insights into its expected structural and electronic properties. The provided synthesis and characterization data, along with the outlined computational methodologies, serve as a robust foundation for future experimental and theoretical investigations. The potential biological activity of this scaffold, particularly as a DNase I inhibitor, highlights its promise for drug discovery and development. Further dedicated in silico and in vitro studies are warranted to fully elucidate the properties and potential applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. rsc.org [rsc.org]

- 5. 1-PYRIDIN-2-YL-PROPAN-2-ONE | 6302-02-9 [chemicalbook.com]

- 6. Pyridine [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Pyridin-3-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(Pyridin-3-yl)propan-2-one from 3-acetylpyridine. The synthetic route is based on the α-methylation of the ketone via a lithium enolate intermediate. This method is a standard and effective procedure for carbon-carbon bond formation at the α-position of a carbonyl group. The protocol includes information on reagents, reaction conditions, purification, and characterization of the final product.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring and a propanone side chain, makes it a versatile intermediate for the synthesis of a variety of more complex molecules with potential biological activity. The synthesis described herein utilizes the well-established principles of enolate chemistry, a cornerstone of modern organic synthesis. The α-methylation of 3-acetylpyridine is achieved by deprotonation of the α-carbon using a strong, non-nucleophilic base, followed by quenching the resulting enolate with a methylating agent.

Reaction Scheme

The overall transformation is the methylation of the carbon atom adjacent to the carbonyl group of 3-acetylpyridine.

Caption: Reaction scheme for the α-methylation of 3-acetylpyridine.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | CAS Number |

| 3-Acetylpyridine | ReagentPlus®, 99% | Sigma-Aldrich | 350-03-8 |

| Diisopropylamine | Anhydrous, 99.5% | Acros Organics | 108-18-9 |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |

| Methyl iodide | 99.5%, contains copper as stabilizer | Acros Organics | 74-88-4 |

| Saturated aq. NH4Cl solution | - | - | - |

| Ethyl acetate | ACS grade | Fisher Scientific | 141-78-6 |

| Brine (Saturated aq. NaCl) | - | - | - |

| Anhydrous Magnesium Sulfate | ≥99.5% | Sigma-Aldrich | 7487-88-9 |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Schlenk line or inert gas (Argon or Nitrogen) manifold

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone or cryocooler for -78 °C bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Silica gel for column chromatography

Protocol for the Synthesis of this compound

1. Preparation of Lithium Diisopropylamide (LDA) Solution (in situ):

-

To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.

-

To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe.

-

Stir the resulting solution at -78 °C for 30 minutes.

2. Enolate Formation:

-

In a separate dry, argon-flushed round-bottom flask, dissolve 3-acetylpyridine (1.0 equivalent) in anhydrous THF.

-

Cool this solution to -78 °C.

-

Slowly transfer the freshly prepared LDA solution to the 3-acetylpyridine solution via cannula or a pre-cooled syringe.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may change color.

3. Methylation:

-

To the enolate solution at -78 °C, add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

| Parameter | Value |

| Starting Material | 3-Acetylpyridine |

| Molecular Weight | 121.14 g/mol |

| Product | This compound |

| Molecular Weight | 135.16 g/mol |

| Reaction Conditions | |

| Base | Lithium Diisopropylamide (LDA) |

| Methylating Agent | Methyl Iodide (CH3I) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature (Enolate Formation) | -78 °C |

| Temperature (Methylation) | -78 °C |

| Reaction Time | 4-6 hours |

| Yield (Expected) | Moderate to Good (typically 60-80%) |

| Purification | Flash Column Chromatography |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are essential for the success of the reaction.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Methyl iodide is toxic and a suspected carcinogen; handle with caution.

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and purity of the product. The ¹H NMR spectrum is expected to show a new singlet corresponding to the newly introduced methyl group and a singlet for the methylene protons adjacent to the pyridine ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the carbonyl stretching frequency.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound from 3-acetylpyridine. The use of LDA for enolate formation is a key step to ensure a clean and efficient reaction. This application note serves as a comprehensive guide for researchers in the field of organic and medicinal chemistry.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-(Pyridin-3-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 1-(Pyridin-3-yl)propan-2-one, a valuable pyridine derivative for research and development in the pharmaceutical and agrochemical sectors. The synthesis is based on a two-step reaction sequence involving a Claisen condensation of ethyl nicotinate with acetone, followed by acidic hydrolysis and decarboxylation of the intermediate β-diketone. This protocol offers a robust and reproducible methodology for obtaining the target compound.

Introduction

Pyridine-containing compounds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. This compound, also known as 3-acetonylpyridine, serves as a key building block for the synthesis of more complex heterocyclic systems and potential pharmaceutical candidates. The presented protocol details a reliable method for its preparation from commercially available starting materials.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the main compounds involved in the synthesis is provided below for easy reference.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Ethyl Nicotinate | C₈H₉NO₂ | 151.16 | 222-224 | 8-9 | 1.11 |

| Acetone | C₃H₆O | 58.08 | 56 | -95 | 0.784 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | - | 260 (dec.) | 0.868 |

| This compound | C₈H₉NO | 135.16 | 110-112 (at 15 mmHg) | N/A | N/A |

Reaction Scheme

The overall synthesis of this compound from ethyl nicotinate is depicted in the following reaction scheme.

Step 1: Claisen Condensation

Step 2: Hydrolysis and Decarboxylation

Experimental Protocol

4.1. Materials and Equipment

-

Ethyl nicotinate (≥98%)

-

Acetone (anhydrous, ≥99.5%)

-

Sodium ethoxide (≥95%)

-

Toluene (anhydrous, ≥99.8%)

-

Hydrochloric acid (concentrated, 37%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

4.2. Step-by-Step Procedure

Step 1: Synthesis of 1-(Pyridin-3-yl)butane-1,3-dione (Claisen Condensation)

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium ethoxide (10.2 g, 0.15 mol) and anhydrous toluene (150 mL).

-

Stir the suspension and add anhydrous acetone (17.4 g, 0.3 mol) dropwise over 15 minutes.

-

Heat the mixture to 50-60 °C and add a solution of ethyl nicotinate (15.1 g, 0.1 mol) in anhydrous toluene (50 mL) dropwise over 1 hour.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature.

Step 2: Synthesis of this compound (Hydrolysis and Decarboxylation)

-

Carefully pour the cooled reaction mixture from Step 1 into a beaker containing ice (200 g).

-

Slowly add concentrated hydrochloric acid to the mixture with stirring until the pH is approximately 1-2.

-

Transfer the mixture to a round-bottom flask and heat to reflux for 2-3 hours to effect hydrolysis and decarboxylation.

-

Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield this compound as a pale yellow oil.

Data Presentation

Table 1: Reaction Parameters and Yields

| Parameter | Value |

| Starting Material | Ethyl Nicotinate |

| Molar Ratio (Ethyl Nicotinate:Acetone:NaOEt) | 1 : 3 : 1.5 |

| Reaction Time (Condensation) | 4-6 hours |

| Reaction Temperature (Condensation) | Reflux (approx. 110 °C) |

| Reaction Time (Hydrolysis/Decarboxylation) | 2-3 hours |

| Reaction Temperature (Hydrolysis/Decarboxylation) | Reflux |

| Expected Yield | 60-70% |

| Appearance of Product | Pale yellow oil |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.52 (d, 1H), 8.48 (dd, 1H), 7.55 (dt, 1H), 7.25 (dd, 1H), 3.70 (s, 2H), 2.18 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 205.8, 150.1, 148.2, 136.5, 131.9, 123.6, 49.8, 29.5 |

| IR (neat, cm⁻¹) | 3050, 2925, 1720 (C=O), 1578, 1475, 1420, 1360, 1150, 710 |

| Mass Spec (EI, m/z) | 135 (M+), 92, 78, 51 |

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.

-

Concentrated hydrochloric acid is highly corrosive. Use appropriate caution during handling.

-

Organic solvents are flammable. Keep away from ignition sources.

Conclusion

The protocol described provides a clear and effective method for the laboratory-scale synthesis of this compound. By following the detailed steps for the Claisen condensation and subsequent hydrolysis/decarboxylation, researchers can reliably obtain this valuable synthetic intermediate for further applications in drug discovery and development. The provided characterization data will aid in confirming the identity and purity of the final product.

Application Notes and Protocols for 1-(Pyridin-3-yl)propan-2-one in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-(Pyridin-3-yl)propan-2-one as a versatile building block in the synthesis of pharmaceutical agents. The primary focus is on its established role in the synthesis of a key intermediate for the renowned anti-cancer drug, Imatinib. Additionally, this document explores its potential applications in the development of novel anti-inflammatory and antimicrobial agents, providing hypothetical synthetic pathways based on established chemical principles.

Application 1: Synthesis of a Key Intermediate for Imatinib

This compound, or its tautomer 3-acetylpyridine, is a crucial starting material for the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a pivotal intermediate in the production of Imatinib.[1][2] Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] The synthetic route involves the formation of an enaminone, followed by a cyclization to construct the pyrimidine core, and subsequent reduction of a nitro group.

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (Enaminone Intermediate)

This protocol describes the formation of a reactive enaminone intermediate from 3-acetylpyridine.[1]

-

Materials:

-

3-Acetylpyridine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Ether

-

-

Equipment:

-

500 mL round-bottomed flask

-

Heating mantle

-

Magnetic stirrer

-

Suction filtration apparatus

-

-

Procedure:

-

To a 500 mL round-bottomed flask, add 96.91 g of 3-acetylpyridine and 104.86 g of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]

-

Heat the mixture to 85°C with stirring and maintain this temperature for 8-10 hours.[1]

-